molecular formula C13H15BrClNO B4814524 N-[[5-(4-bromophenyl)furan-2-yl]methyl]ethanamine;hydrochloride

N-[[5-(4-bromophenyl)furan-2-yl]methyl]ethanamine;hydrochloride

Cat. No.: B4814524
M. Wt: 316.62 g/mol
InChI Key: WVRBOISKNQETNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(4-bromophenyl)furan-2-yl]methyl]ethanamine;hydrochloride is a chemical compound with the molecular formula C12H12BrNO·HCl It is a derivative of furan, a heterocyclic organic compound, and contains a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-bromophenyl)furan-2-yl]methyl]ethanamine;hydrochloride typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling reaction: The brominated furan derivative is then coupled with ethanamine through a nucleophilic substitution reaction, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-bromophenyl)furan-2-yl]methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: NaOCH3, KSR, Grignard reagents

Major Products Formed

    Oxidation: Furanones, furandiols

    Reduction: Dihydrofuran derivatives

    Substitution: Phenyl derivatives with various substituents

Scientific Research Applications

N-[[5-(4-bromophenyl)furan-2-yl]methyl]ethanamine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: It is employed in studies investigating the biological activity of furan derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[[5-(4-bromophenyl)furan-2-yl]methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and furan ring contribute to its binding affinity and selectivity. The compound may modulate the activity of target proteins, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(4-chlorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride
  • N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride
  • N-[[5-(4-methylphenyl)furan-2-yl]methyl]ethanamine;hydrochloride

Uniqueness

N-[[5-(4-bromophenyl)furan-2-yl]methyl]ethanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the brominated derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO.ClH/c1-2-15-9-12-7-8-13(16-12)10-3-5-11(14)6-4-10;/h3-8,15H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRBOISKNQETNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(O1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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